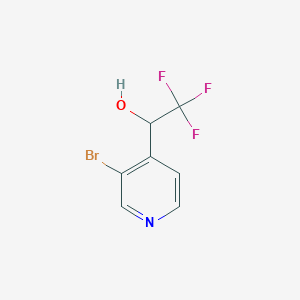

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXLQKSPUWXKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(C(F)(F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromopyridin 4 Yl 2,2,2 Trifluoroethanol and Analogous Structures

Strategies for the Formation of the 2,2,2-Trifluoroethanol (B45653) Moiety

The creation of the 2,2,2-trifluoroethanol functional group on an aromatic or heteroaromatic core is a pivotal transformation in the synthesis of pharmaceuticals and agrochemicals. nih.gov The traditional route to achieve this involves the 1,2-addition of a trifluoromethyl nucleophile to the corresponding aldehyde or ketone, such as 3-bromopyridine-4-carbaldehyde. nih.gov This approach directly establishes the C-CF₃ bond and generates the desired secondary alcohol in a single step.

Nucleophilic trifluoromethylation of carbonyl compounds stands as one of the most effective and widely used methods for constructing carbon-CF₃ bonds. researchgate.net This strategy involves the reaction of a carbonyl electrophile with a nucleophilic "CF₃⁻" equivalent. For the synthesis of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol, this involves the addition of a trifluoromethyl anion equivalent to the aldehyde group of 3-bromopyridine-4-carbaldehyde.

The most common and versatile reagent for this transformation is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent. researchgate.netresearchgate.net This reagent is not a direct source of the trifluoromethyl anion but requires activation by a nucleophilic initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). researchgate.netnih.gov The reaction mechanism involves the formation of a pentacoordinate siliconate intermediate, which then delivers the CF₃ group to the carbonyl carbon. nih.gov This process is highly efficient for a wide range of aldehydes, including heteroaromatic aldehydes. nih.govresearchgate.net

The general reaction is shown below:

Table 1: Reagents and Conditions for Nucleophilic Trifluoromethylation of Aldehydes

| Reagent System | Initiator/Catalyst | Solvent | Typical Conditions | Ref |

|---|---|---|---|---|

| TMSCF₃ (Ruppert-Prakash) | TBAF (catalytic) | THF | Room Temperature | nih.gov |

| TMSCF₃ (Ruppert-Prakash) | CsF (catalytic) | DMF | Room Temperature | researchgate.net |

| K(CF₃SO₂)₂N | N/A | Acetonitrile | Lewis Acid | researchgate.net |

To produce an enantiomerically enriched form of this compound, asymmetric synthesis methods are required. The addition of the CF₃ group to the prochiral 3-bromopyridine-4-carbaldehyde creates a new stereocenter. Asymmetric nucleophilic trifluoromethylation can be achieved by employing chiral catalysts or auxiliaries that control the facial selectivity of the nucleophilic attack.

Early methods utilized chiral ammonium (B1175870) fluorides derived from Cinchona alkaloids to catalyze the enantioselective addition of TMSCF₃ to aldehydes. researchgate.net More recent advancements have expanded the toolbox to include a variety of catalytic systems, such as those based on chiral Lewis acids, N-heterocyclic carbenes (NHCs), and bifunctional organocatalysts. frontiersin.org These catalysts can coordinate to either the trifluoromethylating reagent or the carbonyl substrate, creating a chiral environment that directs the reaction to favor one enantiomer over the other. frontiersin.orgrsc.org The deployment of enantiopure synthons, such as 4-formyl-β-lactams, has also been used for the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, showcasing another strategic approach. nih.gov

Table 2: Examples of Catalytic Systems for Asymmetric Trifluoromethylation

| Catalyst Type | Example Catalyst System | Substrate Class | Typical Enantiomeric Excess (e.e.) | Ref |

|---|---|---|---|---|

| Chiral Ammonium Fluoride | Cinchona alkaloid-derived | Aromatic Aldehydes | Moderate to High | researchgate.net |

| Chiral Lewis Acid | Copper(II)-Bisoxazoline (BOX) | N-Sulfonylimines | 90-98% | frontiersin.org |

| Chiral N,N'-Dioxide | N,N'-Dioxide-Sm(III) Complex | Aldehydes | up to 99% | rsc.org |

Hydroxytrifluoromethylation refers to reactions that formally add a "CF₃" and "OH" group across a chemical bond. While the nucleophilic addition of a CF₃ equivalent to an aldehyde is the most direct example, other strategies are being developed to streamline the synthesis of trifluoroethanols.

Recent progress in organic synthesis has emphasized the development of metal-free catalytic systems to reduce cost and environmental impact. rsc.org In the context of forming trifluoroethanol moieties, metal-free approaches offer a significant advantage. A one-pot, metal-free decarboxylative procedure has been reported for converting heteroaromatic aldehydes into β,β,β-trifluoroethyl-heteroarenes. nih.gov This method avoids stoichiometric metals and multi-step sequences, featuring operational simplicity, mild conditions, and high functional-group compatibility. nih.govnih.gov While this specific method results in a reduced product (CH₂CF₃) rather than the alcohol (CH(OH)CF₃), its principles highlight the trend towards metal-free C-CF₃ bond formation. The direct metal-free trifluoromethylation of heteroaromatic aldehydes using TMSCF₃ with a fluoride initiator remains a primary example of a mild and effective metal-free approach to the target alcohol. nih.gov

Catalytic approaches to hydroxytrifluoromethylation aim to improve efficiency and selectivity. The use of Lewis acids such as TiF₄, Ti(O-iPr)₄, and MgCl₂ can catalyze the nucleophilic addition of TMSCF₃ to aldehydes, often leading to high yields. researchgate.net Furthermore, innovative strategies are emerging that combine different catalytic modes. For instance, electrophotocatalysis has been used for the radical hydroxyalkylation of N-heteroaromatics with aldehydes. researchgate.net While not a direct trifluoromethylation, this method demonstrates the potential for radical-based C-C bond formation to generate secondary alcohols on heteroaromatic rings under mild conditions. researchgate.net Another approach involves the sustainable radical-radical cross-coupling to synthesize trifluoromethyl-substituted tertiary alcohols, which proceeds through trifluoromethyl ketyl radical intermediates generated via photoredox or electrochemical means. nih.gov These modern catalytic strategies offer promising future avenues for the synthesis of complex molecules like this compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromopyridine-4-carbaldehyde |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) |

| Tetrabutylammonium fluoride (TBAF) |

| Cesium fluoride (CsF) |

| Titanium(IV) fluoride (TiF₄) |

| Titanium(IV) isopropoxide (Ti(O-iPr)₄) |

| Magnesium chloride (MgCl₂) |

| 4-formyl-β-lactam |

Deoxygenative Trifluoromethylation of Alcohols

Deoxygenative trifluoromethylation is a crucial transformation that replaces a hydroxyl group with a trifluoromethyl (CF₃) group. This method is of significant interest in medicinal chemistry due to the ability of the CF₃ group to enhance properties like metabolic stability and bioavailability. nih.gov

Reductive strategies for deoxygenative trifluoromethylation often involve the conversion of the alcohol into a derivative that can readily undergo a radical-mediated reaction. A notable approach interrupts the well-known Barton-McCombie reaction pathway. In this methodology, O-alkyl thiocarbonates, derived from the parent alcohols, are subjected to a light-driven, copper-mediated trifluoromethylation. organic-chemistry.org This process utilizes a trifluoromethyl source like Grushin's reagent (bpyCu(CF₃)₃) in conjunction with a silane (B1218182) reagent, achieving the desired transformation with broad functional group tolerance. organic-chemistry.org The proposed mechanism involves the generation of CF₃ radicals, which participate in a radical chain process, ultimately replacing the thiocarbonate group that was originally derived from the alcohol. organic-chemistry.org

| Method | Alcohol Derivative | Reagents | Key Features |

| Modified Barton-McCombie | O-Alkyl Thiocarbonate | bpyCu(CF₃)₃, TTMSS, Visible Light | Light-driven, broad functional group tolerance, radical-organometallic mechanism. organic-chemistry.org |

Transition metals, particularly copper, have become central to the development of catalytic deoxygenative trifluoromethylation reactions. nih.gov These methods offer a more direct route from alcohols to trifluoromethylated products, avoiding the multi-step processes of some traditional methods.

One prominent strategy employs a copper-catalyzed reaction using phenyl bromodifluoroacetate (PhBDFA) as a bench-stable trifluoromethylation reagent. organic-chemistry.org This one-step process converts a wide range of alcohols, including benzylic, allylic, and propargylic types, into their corresponding trifluoromethanes under mild conditions. organic-chemistry.org The reaction is believed to proceed through the formation of a bromodifluoroacetate ester intermediate, followed by a copper-catalyzed decarboxylative trifluoromethylation. organic-chemistry.org

More recent advancements have utilized metallaphotoredox catalysis to achieve the direct deoxytrifluoromethylation of alcohols. nih.govosti.gov In this approach, the alcohol is activated in situ through condensation with a benzoxazolium salt. A copper catalyst, in conjunction with a photoredox catalyst under light irradiation, then facilitates the C(sp³)–CF₃ bond formation. nih.gov This method is applicable to a wide array of substrates, including primary, secondary, and tertiary alcohols, demonstrating its versatility and potential for synthesizing complex, drug-like molecules. nih.gov

| Catalytic System | Trifluoromethyl Source | Activator / Co-catalyst | Substrate Scope |

| Copper Catalyst | Phenyl bromodifluoroacetate (PhBDFA) | N/A | Allylic, propargylic, and benzylic alcohols. organic-chemistry.org |

| Copper Metallaphotoredox | Togni's Reagent | Benzoxazolium salt, Photoredox catalyst | Primary, secondary, and tertiary alcohols; complex molecules. nih.govosti.gov |

Synthesis of the 2,2,2-Trifluoroethanol Building Block

2,2,2-Trifluoroethanol (TFE) is a crucial building block and a versatile solvent in organic synthesis. wikipedia.orgrsc.org Industrial production of TFE is typically achieved through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chlorides. wikipedia.org Another established method is the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR, where R can be hydrogen or an alkyl group, using a palladium-on-charcoal catalyst. wikipedia.org

A continuous process for preparing TFE starts from 2-halo-1,1,1-trifluoroethane, preferably 2-chloro-1,1,1-trifluoroethane (B1216089). google.com This process involves reacting the haloethane with a carboxylic acid salt and a hydroxylated compound like water at high temperatures (around 223° C to the critical temperature of the hydroxylated compound) and pressures. google.com A two-stage variant of this process involves first reacting 2-chloro-1,1,1-trifluoroethane with an alkali metal salt of a carboxylic acid in an anhydrous aprotic solvent to form the TFE ester, which is then hydrolyzed. google.com

| Starting Material | Key Reagents/Conditions | Product |

| Trifluoroacetic acid derivatives (e.g., esters) | Hydrogenation or hydride reduction | 2,2,2-Trifluoroethanol wikipedia.org |

| CF₃−CHOH−OR | Hydrogenolysis (Pd/C catalyst) | 2,2,2-Trifluoroethanol wikipedia.org |

| 2-Chloro-1,1,1-trifluoroethane | Carboxylic acid salt, water, high T/P | 2,2,2-Trifluoroethanol google.com |

| 2-Chloro-1,1,1-trifluoroethane | 1. Alkali metal carboxylate; 2. Hydrolysis | 2,2,2-Trifluoroethanol google.com |

Synthetic Routes to the 3-Bromopyridin-4-yl Substructure

The synthesis of the 3-bromopyridin-4-yl core requires methods for the controlled introduction of substituents onto the pyridine (B92270) ring.

The direct electrophilic bromination of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, under forcing conditions, bromination can be achieved. The reaction of pyridine with bromine in the presence of concentrated sulfuric acid at elevated temperatures (e.g., 130-140°C) leads to the formation of 3-bromopyridine (B30812). google.comchemicalbook.com The strong acidic medium protonates the pyridine nitrogen, further deactivating the ring but directing the incoming electrophile to the 3-position. This method provides a direct route to 3-halopyridines from the parent heterocycle.

To construct the 3-bromopyridin-4-yl substructure, a functional group must be introduced at the 4-position of a 3-bromopyridine precursor. One powerful strategy involves the generation of a 3,4-pyridyne intermediate. nih.gov Starting from a precursor like 3-chloro-2-ethoxypyridine, regioselective lithiation at the 4-position followed by elimination can generate the highly reactive 3,4-pyridyne. This intermediate can then be trapped by a variety of nucleophiles, which regioselectively add to the 4-position. A subsequent quench with an electrophile installs a group at the 3-position. nih.gov This methodology allows for a controlled, regioselective difunctionalization of the pyridine ring.

Alternatively, 3-bromopyridine can be functionalized through metal-halogen exchange. Reaction with a strong base like n-butyllithium can generate 3-lithiopyridine, which can then react with various electrophiles. researchgate.net While this is useful for creating a range of 3-substituted pyridines, achieving 4-functionalization from 3-bromopyridine often requires more advanced strategies, such as base-catalyzed isomerization to a 4-halopyridine intermediate or directed ortho-metalation if a suitable directing group is present. researchgate.netresearchgate.net

Convergent and Divergent Synthetic Pathways to the Target Compound

A plausible linear synthesis of this compound begins with the functionalization of 3-bromopyridine. One common approach involves the lithiation of 3-bromopyridine, which can be achieved through halogen-lithium exchange or by direct deprotonation. Subsequent reaction with an appropriate electrophile can introduce the desired side chain. For instance, the reaction of 3-lithiopyridine with a trifluoroacetylating agent would yield the corresponding ketone, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone (B1402933). This ketone precursor can then be reduced to the target alcohol using a suitable reducing agent.

Coupling Strategies for Assembling Pyridyl and Trifluoroethanol Units

Convergent strategies for the synthesis of this compound focus on the direct coupling of a pre-functionalized 3-bromopyridine derivative with a trifluoroethanol synthon.

One such approach involves the generation of a Grignard reagent from 3-bromo-4-iodopyridine. The increased reactivity of the carbon-iodine bond allows for selective formation of the organometallic species at the 4-position. This pyridyl Grignard reagent can then react with a trifluoroacetaldehyde (B10831) equivalent or a protected form of trifluoroacetaldehyde to form the desired carbon-carbon bond, directly yielding the target alcohol after deprotection if necessary.

Alternatively, palladium-catalyzed cross-coupling reactions provide a powerful tool for forging the key C-C bond. For example, a Negishi-type coupling could be employed, reacting a 4-organozinc derivative of 3-bromopyridine with a trifluoroacetyl halide. The resulting ketone would then be reduced to the final product. The choice of catalyst and reaction conditions is crucial to ensure high yields and prevent side reactions.

Table 1: Comparison of Convergent Coupling Strategies

| Coupling Strategy | Pyridyl Precursor | Trifluoroethanol Synthon | Key Reaction |

| Grignard Reaction | 3-Bromo-4-iodopyridine | Trifluoroacetaldehyde | Nucleophilic addition |

| Negishi Coupling | 4-(Chlorozinc)-3-bromopyridine | Trifluoroacetyl chloride | Palladium-catalyzed cross-coupling |

Divergent approaches, on the other hand, would utilize a common intermediate, such as 3-bromopyridine, and introduce diversity at the 4-position. For instance, the base-catalyzed isomerization of 3-bromopyridines can lead to 4-substituted products through pyridyne intermediates. researchgate.net This allows for the introduction of various nucleophiles at the 4-position, potentially including a precursor to the trifluoroethanol moiety.

Enantioselective Synthesis of Chiral Derivatives

The stereocenter at the carbinol carbon of this compound makes enantioselective synthesis a critical aspect for potential biological applications. The primary strategy for achieving this is the asymmetric reduction of the prochiral ketone, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone.

Various chiral catalysts and reagents have been developed for the enantioselective reduction of ketones, including heteroaryl trifluoromethyl ketones. These methods often employ transition metal catalysts with chiral ligands or stoichiometric chiral reducing agents.

Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established method for the asymmetric reduction of ketones. The catalyst, generated in situ from a chiral amino alcohol and borane, coordinates to the ketone, directing the hydride delivery from one face of the carbonyl group. The choice of the chiral amino alcohol determines the stereochemical outcome of the reduction.

Another effective approach is asymmetric transfer hydrogenation, which typically involves a ruthenium or rhodium catalyst with a chiral diamine or amino alcohol ligand. The hydrogen source is often isopropanol (B130326) or formic acid. The enantioselectivity of these reactions is highly dependent on the structure of the ligand and the reaction conditions.

The use of chiral auxiliaries provides an alternative route to enantiomerically enriched pyridyl trifluoroethanols. A chiral auxiliary can be temporarily attached to the pyridine ring or the trifluoroacetyl group, directing a subsequent diastereoselective reduction of the ketone. The auxiliary is then removed to yield the chiral alcohol.

Table 2: Enantioselective Reduction of Trifluoromethyl Ketones - Catalyst Systems and Reported Enantiomeric Excess (ee)

| Catalyst System | Ketone Substrate | Enantiomeric Excess (ee) |

| Chiral Oxazaborolidine/BH3 | Acetophenone | >95% |

| Ru(II)-TsDPEN | Aryl Ketones | Up to 99% |

| Plant Tissue (e.g., Daucus carota) | Acetophenone | ~98% |

While specific data for the enantioselective reduction of 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone is not extensively reported, the successful application of these methods to other aryl and heteroaryl trifluoromethyl ketones suggests their potential applicability. nih.gov Biocatalysis, using whole cells of plants or microorganisms, has also emerged as a green and efficient method for the asymmetric reduction of ketones, often providing high enantioselectivity. nih.gov

Chemical Reactivity and Reaction Mechanism Studies of 1 3 Bromopyridin 4 Yl 2,2,2 Trifluoroethanol

Transformations Involving the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom at the C-3 position of the pyridine ring is a key site for synthetic modification. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions, although transformations via nucleophilic aromatic substitution and radical pathways are also mechanistically significant.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming new carbon-carbon bonds and are widely applied to heteroaryl halides like 3-bromopyridine (B30812) derivatives. jocpr.comnobelprize.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of an organometallic nucleophile to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgstackexchange.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com It is renowned for its operational simplicity and the stability of the boronic acid reagents. For substrates like 3-bromopyridine, common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine (B1218219) ligands, while bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used. mdpi.comacs.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the coupling partner. wikipedia.org This method is valued for its high reactivity and functional group tolerance. wikipedia.orgorgsyn.org Palladium complexes, often with bulky phosphine ligands, are effective catalysts for coupling 3-bromopyridines with organozinc halides. acs.org

Stille Coupling: In the Stille reaction, an organostannane (organotin) compound is coupled with the aryl halide. organic-chemistry.org A primary advantage of the Stille coupling is its tolerance for a wide array of functional groups. rsc.org However, a significant drawback is the toxicity associated with organotin compounds. orgsyn.orgorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF |

| Negishi | Ar-ZnX | Pd(OAc)₂ | P(o-tolyl)₃, CPhos | None required | THF, DMF |

| Stille | Ar-Sn(n-Bu)₃ | Pd(PPh₃)₄ | PPh₃ | None required | Toluene, Dioxane |

The presence of the 1-(2,2,2-trifluoroethanol) substituent at the C-4 position, adjacent to the site of potential coupling reactions, introduces steric bulk that can impede the catalytic cycle, particularly the reductive elimination step. Overcoming this steric hindrance requires careful selection and design of ligands for the palladium catalyst. researchgate.netrsc.org

The primary application of these cross-coupling reactions is the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. jocpr.commdpi.com By reacting 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol with a diverse range of (hetero)arylboronic acids (Suzuki), organozincs (Negishi), or organostannanes (Stille), a library of complex molecules can be generated. nih.govnih.govresearchgate.netorganic-chemistry.org For example, coupling with phenylboronic acid would yield 1-(3-phenylpyridin-4-yl)-2,2,2-trifluoroethanol, while coupling with 2-thienylzinc chloride would produce 1-(3-(thiophen-2-yl)pyridin-4-yl)-2,2,2-trifluoroethanol. The functional group tolerance of these reactions allows for the incorporation of additional complexity, making this substrate a valuable building block in medicinal and materials chemistry. acs.org

Directed Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on a pyridine ring is generally favored at the C-2 and C-4 positions, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.commasterorganicchemistry.com Direct substitution at the C-3 position is kinetically and thermodynamically disfavored because this resonance stabilization is not possible. stackexchange.com

However, an alternative pathway allows for the formal substitution of 3-bromopyridines at the C-4 position. nih.gov This process involves a base-catalyzed isomerization mechanism. In the presence of a strong base (e.g., KOH with a crown ether), 3-bromopyridine can undergo elimination to form a highly reactive 3,4-pyridyne intermediate. nih.govbath.ac.uk This intermediate is then rapidly intercepted by a nucleophile present in the reaction mixture. The nucleophilic attack preferentially occurs at the C-4 position, which, after protonation, yields the 4-substituted pyridine product. nih.govresearchgate.net This tandem isomerization-substitution sequence effectively directs the nucleophile to the C-4 position, bypassing the challenge of direct SNAr at C-3 and providing a powerful method for regioselective functionalization. nih.gov

Radical Reactions of Bromopyridines

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical, which can then participate in various bond-forming reactions. The generation of aryl radicals from aryl halides typically requires a radical initiator and a chain carrier. nih.govacs.org

Commonly, a radical initiator such as azobisisobutyronitrile (AIBN) is heated to generate initiating radicals. libretexts.org These radicals can then react with a mediator, such as tributyltin hydride (Bu₃SnH) or a silane (B1218182), to produce the chain-propagating radical (e.g., tributyltin radical). libretexts.orgresearchgate.net This radical abstracts the bromine atom from the bromopyridine to form the corresponding pyridyl radical. The resulting 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-yl radical is a reactive intermediate that can be trapped by hydrogen atom donors, add to π-systems (e.g., alkenes), or participate in intramolecular cyclization reactions. researchgate.net This pathway offers a transition-metal-free alternative for functionalizing the pyridine ring. acs.org

Reactivity of the Trifluoromethyl Carbinol Functionality

The trifluoromethyl carbinol group (-CH(OH)CF₃) possesses distinct chemical properties owing to the powerful electron-withdrawing inductive effect of the trifluoromethyl (CF₃) group. This effect significantly increases the acidity of the hydroxyl proton compared to a non-fluorinated alcohol. The reactivity of this moiety primarily involves reactions of the hydroxyl group.

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one. This transformation can be accomplished using a variety of standard oxidizing agents. The resulting α-trifluoromethyl ketone is a valuable synthetic intermediate.

Etherification and Esterification : The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. These reactions typically proceed under standard conditions, such as reaction with an alkyl halide in the presence of a base for etherification, or with an acyl chloride or anhydride (B1165640) for esterification. The synthesis of trifluoromethyl ethers, in particular, is an area of growing interest. chemrevlett.com

Derivatization : The synthesis of trifluoromethyl carbinols often involves the nucleophilic addition of a trifluoromethylating agent (e.g., TMSCF₃, the Ruppert-Prakash reagent) to an aldehyde. organic-chemistry.org While this describes the formation of the group, the reversibility of such reactions under certain conditions can be a consideration. researchgate.net The stability of the carbinol allows it to be carried through various synthetic steps, including the cross-coupling reactions at the C-3 position.

Derivatization of the Hydroxyl Group

The secondary hydroxyl (-OH) group in this compound is a primary site for chemical modification. Derivatization of this group is a common strategy to alter the molecule's physical properties or to introduce new functional groups for further synthetic transformations. Common derivatization reactions target the active hydrogen of the hydroxyl group. chromastore.com.br

Key derivatization reactions include:

Esterification: The hydroxyl group can react with acyl chlorides, organic anhydrides, or carboxylic acids to form esters. nih.govresearchgate.net These reactions often require a catalyst and are used to introduce a chromophore or fluorophore for analytical purposes or to protect the alcohol functionality. nih.gov

Etherification: Formation of ethers can be achieved, though the electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the adjacent alcohol, potentially requiring stronger conditions than for non-fluorinated alcohols.

Silylation: Reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility and thermal stability of the compound, which is particularly useful for gas chromatography analysis. chromastore.com.br

Reaction with Isocyanates: Alcohols and phenols react with isocyanates to form carbamates, another common derivative. nih.govresearchgate.net

The reactivity of the hydroxyl group is significantly influenced by the adjacent trifluoromethyl group, which increases its acidity compared to non-fluorinated analogs.

| Reagent Class | Specific Reagent Example | Resulting Derivative | Purpose of Derivatization |

|---|---|---|---|

| Acyl Chlorides | Acetyl Chloride | Acetate Ester | Protection, Addition of Chromophore nih.gov |

| Organic Anhydrides | Acetic Anhydride | Acetate Ester | Protection, Analytical Signal Enhancement nih.gov |

| Silylating Agents | BSTFA | Trimethylsilyl (TMS) Ether | Increase Volatility for GC Analysis chromastore.com.br |

| Isocyanates | Phenyl Isocyanate | Carbamate (Phenylurethane) | Characterization, Polymer Chemistry nih.gov |

Fluorine-Induced Effects on Adjacent Reaction Centers

The three fluorine atoms on the terminal carbon exert profound electronic effects that modulate the reactivity of the entire molecule. This "fluorine effect" is a combination of strong inductive electron withdrawal and potential, though weaker, hyperconjugation or lone-pair donation. rsc.orgrsc.org

Inductive Effect: Fluorine is the most electronegative element, and the cumulative inductive effect of the CF3 group strongly deactivates adjacent positions. This has several consequences:

It increases the acidity of the hydroxyl proton, making the alcohol a better hydrogen-bond donor.

It destabilizes any developing positive charge (carbocation) at the adjacent carbinol carbon, which can hinder reactions proceeding through an SN1-type mechanism. researchgate.net

It can activate C-C bond cleavage through antiphase orbital interactions in certain mechanistic pathways. chinesechemsoc.org

Carbanion Destabilization: While fluorine is electron-withdrawing, an α-fluorine atom can be less effective at stabilizing an adjacent carbanion compared to chlorine. This is due to repulsion between the lone-pair electrons of the carbanion and the electron-rich fluorine atom. rsc.org This "negative fluorine effect" can decrease the nucleophilicity of carbanions bearing fluorine substituents. chinesechemsoc.org

Stereochemical Influence: The steric bulk and polarity of the CF3 group can influence the stereochemical outcome of reactions at the chiral carbinol center, directing incoming reagents to the less hindered face of the molecule. The gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation, can also play a role in determining the molecule's preferred geometry and subsequent reactivity. acs.org

Protonation and Coordination Chemistry of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and capable of acting as a ligand in coordination complexes. However, its basicity is significantly influenced by the substituents on the ring.

Basicity: The presence of the electronegative bromine atom at the 3-position and the electron-withdrawing trifluoroethanol group at the 4-position reduces the electron density on the pyridine nitrogen. This makes this compound a weaker base than pyridine itself. Protonation of the nitrogen atom is still possible in the presence of strong acids, forming a pyridinium (B92312) salt.

Coordination: The pyridine nitrogen can act as a ligand, coordinating to metal centers to form metal complexes. The strength of this coordination is similarly reduced by the electron-withdrawing substituents. Halogen-metal exchange of 3-bromopyridine with reagents like n-butyllithium is a common method to generate 3-lithiopyridine, which can then be used in various coupling reactions. researchgate.net The presence of the trifluoroethanol moiety would need to be considered in such reactions, as the acidic proton could interfere with the organolithium reagent.

Mechanistic Investigations of Key Transformations

Role of Fluorinated Alcohol Solvents in Reaction Promotion and Stereocontrol

While this compound is a specific molecule, its trifluoroethanol moiety provides insight into the behavior of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) when used as solvents. rsc.orgrsc.org These solvents have emerged as remarkable media for promoting challenging organic reactions. rsc.orgresearchgate.net

Reaction Promotion: Fluorinated alcohols possess a unique combination of properties:

Strong Hydrogen-Bonding Donor Ability: They can form strong hydrogen bonds with substrates, activating them towards nucleophilic attack or stabilizing transition states. researchgate.net This is due in part to the increased acidity of the hydroxyl proton.

Low Nucleophilicity: Despite being alcohols, their nucleophilicity is greatly diminished, preventing them from participating as nucleophiles in many reactions. researchgate.net

High Polarity and Ionizing Power: They effectively stabilize polar and charged intermediates. nih.gov

Theoretical and experimental studies suggest that the "booster effect" of fluorinated alcohols may arise from solvent aggregates (dimers, trimers) that exhibit cooperatively enhanced hydrogen-bond donor ability, rather than from monomeric solvent molecules alone. nih.gov

Stereocontrol: The highly structured environment created by the hydrogen-bonding network of fluorinated solvents can influence the stereoselectivity of a reaction. By forming hydrogen bonds with the substrate or catalyst, the solvent can favor a specific geometry for the transition state, leading to a higher yield of one stereoisomer. rsc.org

Stabilization of Cationic Intermediates by Fluorine Atoms

Contrary to the simple inductive effect which would suggest destabilization, α-fluorine atoms can stabilize adjacent carbocations. rsc.org This stabilization is attributed to the interaction between a lone pair of electrons on the fluorine atom and the empty p-orbital of the cationic carbon. rsc.org This resonance-like donation can be significant, and studies have shown that α-fluorine substitution is effective for stabilizing carbocations. rsc.org

Furthermore, when fluorinated alcohols are used as solvents, their C-F dipoles can stabilize cationic reaction intermediates through intermolecular charge-dipole interactions. nih.gov This effect can be enhanced by the addition of weakly coordinating fluorine-containing anions such as BF4⁻ or PF6⁻, which also possess stabilizing E-F dipoles (where E = B or P). nih.govnih.gov This thermodynamic stabilization of cationic intermediates is a key reason why many synthetic methods are successful only in fluorinated alcohol solvents. nih.gov

| Property | Description | Mechanistic Implication |

|---|---|---|

| Strong H-Bond Donor | Increased acidity of OH proton due to fluorine induction. researchgate.net | Activation of electrophiles; stabilization of transition states. nih.gov |

| Low Nucleophilicity | Electron-withdrawing CF3 group reduces oxygen nucleophilicity. researchgate.net | Minimizes solvent participation in side reactions. |

| High Polarity | Large dipole moment. | Solubilizes polar reagents and stabilizes charged species. nih.gov |

| C-F Dipole Interactions | Molecular dipoles from C-F bonds interact with charged species. | Thermodynamic stabilization of cationic intermediates. nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 3 Bromopyridin 4 Yl 2,2,2 Trifluoroethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multidimensional NMR for Complete Spectral Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

A complete assignment of all signals in the NMR spectra is fundamental for unambiguous structure confirmation. This is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum would provide information on the number of different kinds of protons and their electronic environments. For this compound, one would expect distinct signals for the protons on the pyridine (B92270) ring, the methine proton (CH-OH), and the hydroxyl proton (OH). The coupling between the methine proton and the trifluoromethyl group (³JHF) would split the methine signal into a characteristic quartet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show signals for the five carbons of the pyridine ring, with the carbon attached to the bromine atom being significantly influenced by its electronegativity. The two carbons of the trifluoroethanol side chain would also be clearly distinguishable; the carbon of the CF₃ group would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), and the carbinol carbon (CH-OH) would show a smaller quartet due to two-bond coupling (²JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. nih.govslideshare.netucsb.edu It is highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorine-containing moieties. nih.govucsb.edu The spectrum for this compound would be expected to show a single signal, a doublet, for the three equivalent fluorine atoms of the CF₃ group, split by the vicinal methine proton (³JHF).

Detailed spectral data for this compound, including specific chemical shifts and coupling constants, are not widely available in published literature. However, the expected patterns based on the structure are summarized in the table below.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |

| ¹H | |||

| Pyridine-H | ~7.5 - 9.0 | Doublet, Singlet | JHH |

| Methine-CH | ~5.0 - 5.5 | Quartet | ³JHF |

| Hydroxyl-OH | Variable | Singlet (broad) | - |

| ¹³C | |||

| Pyridine-C | ~120 - 155 | Singlet | - |

| Methine-CH | ~65 - 75 | Quartet | ²JCF |

| CF₃ | ~120 - 125 | Quartet | ¹JCF |

| ¹⁹F | |||

| CF₃ | ~ -75 to -80 | Doublet | ³JHF |

This interactive table contains predicted data based on general principles of NMR spectroscopy.

Stereochemical Assignment via NOESY and Chiral Shift Reagents

Since the carbinol carbon is a stereocenter, this compound exists as a pair of enantiomers. Determining the absolute configuration and enantiomeric purity is critical.

NOESY (Nuclear Overhauser Effect Spectroscopy): While NOESY is primarily used to determine spatial proximity between protons and is invaluable for assigning the relative stereochemistry in molecules with multiple chiral centers, it cannot distinguish between enantiomers.

Chiral Shift Reagents (CSRs): The most common NMR method to determine enantiomeric purity involves the use of chiral shift reagents, typically lanthanide complexes. libretexts.orgslideshare.net When a CSR is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. libretexts.org These diastereomeric complexes have different magnetic environments, causing the signals for the R and S enantiomers in the NMR spectrum to be resolved into two separate sets of peaks. libretexts.orgresearchgate.net The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric excess (ee) of the sample. While this is a standard technique, specific studies applying CSRs to this compound have not been reported in the literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by measuring its mass with very high precision. This allows for the calculation of a unique molecular formula. For this compound, HRMS would be used to determine the exact mass of its molecular ion ([M]⁺) or, more commonly, its protonated form ([M+H]⁺).

While specific experimental HRMS data for this compound is not publicly available, the theoretical exact mass can be calculated based on its molecular formula, C₇H₅BrF₃NO.

| Formula | Species | Theoretical Exact Mass (Da) |

| C₇H₅⁷⁹BrF₃NO | [M+H]⁺ | 269.9607 |

| C₇H₅⁸¹BrF₃NO | [M+H]⁺ | 271.9586 |

This interactive table provides the calculated exact masses for the protonated molecule, accounting for the two major isotopes of Bromine.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation. For this compound, a successful crystal structure analysis would reveal the exact geometry of the pyridine ring and the trifluoroethanol side chain, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice.

If a racemic sample crystallizes in a centrosymmetric space group, the structure would contain both R and S enantiomers. Crystallization of a single enantiomer would confirm its absolute configuration. To date, the crystal structure of this compound has not been deposited in public crystallographic databases.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and very strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The C-Br stretching vibration would also be observable, typically at low frequencies (< 600 cm⁻¹).

Specific IR and Raman spectra for this compound are not available in the surveyed literature.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light and are essential for characterizing enantiomers. fiveable.melibretexts.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. libretexts.orgresearchgate.net For an enantiomerically pure sample of this compound, the CD spectrum would show characteristic positive or negative peaks (Cotton effects) corresponding to its electronic transitions. The spectrum of the opposite enantiomer would be a mirror image.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. researchgate.netgoogleapis.com The shape of the ORD curve is related to the CD spectrum and provides information about the absolute configuration of the chiral center.

These techniques are particularly powerful for confirming the enantiomeric purity and assigning the absolute configuration of a resolved sample, often by comparing experimental data with theoretical calculations. No experimental CD or ORD data for the enantiomers of this compound has been reported in the scientific literature.

Theoretical and Computational Investigations of 1 3 Bromopyridin 4 Yl 2,2,2 Trifluoroethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying the geometry and conformational preferences of medium-sized molecules.

For 1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol, DFT calculations can be employed to explore its potential energy surface by systematically rotating the single bonds, particularly the C-C bond linking the pyridine (B92270) ring to the trifluoroethanol moiety. nih.gov This analysis reveals the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Key insights from a DFT study would include:

Identification of Stable Conformers: Determining the lowest energy shapes the molecule can adopt.

Analysis of Intramolecular Interactions: Identifying non-covalent interactions that stabilize certain conformers, such as potential intramolecular hydrogen bonds between the hydroxyl group's hydrogen and the pyridine ring's nitrogen atom or the bromine atom.

Geometric Parameters: Providing precise predictions of bond lengths, bond angles, and dihedral angles for the most stable conformer, which can be compared with experimental data if available.

Studies on related pyridine derivatives have successfully used DFT to predict their molecular conformations and vibrational spectra. nih.govnih.govacs.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory often provide higher accuracy for energetic properties.

These methods are particularly valuable for mapping the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate structures, a detailed potential energy surface can be constructed. A crucial aspect of this is the identification and characterization of transition states—the highest energy points along a reaction pathway. rsc.orgnih.gov

For this molecule, ab initio calculations could be used to:

Analyze Reaction Mechanisms: Investigate the step-by-step process of reactions, such as the nucleophilic substitution of the bromine atom or reactions involving the alcohol group.

Calculate Activation Energies: Determine the energy barrier that must be overcome for a reaction to occur, which is essential for predicting reaction rates. rsc.org

Evaluate Thermodynamic Properties: Compute reaction enthalpies and Gibbs free energies to predict the spontaneity and equilibrium position of a chemical reaction.

Comprehensive ab initio studies on halogenated aromatic compounds have provided crucial data on their reaction energetics and mechanisms. rsc.orgresearchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comyoutube.com

The key parameters derived from FMO analysis are:

HOMO Energy: Related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO Energy: Related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. fiveable.me

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromopyridine ring. The LUMO is likely to be associated with the antibonding σ* orbital of the C-Br bond, indicating that this site is the most susceptible to nucleophilic attack. wuxibiology.com This analysis helps predict how the molecule will react with other chemical species.

| Parameter | Symbol | Formula | Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 | Electron-donating capability |

| LUMO Energy | ELUMO | - | -1.20 | Electron-accepting capability |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.65 | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | 6.85 | Energy to remove an electron |

| Electron Affinity | EA | -ELUMO | 1.20 | Energy released when gaining an electron |

| Global Hardness | η | (IP - EA) / 2 | 2.825 | Resistance to change in electron distribution |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting reactivity, as it illustrates the charge distribution and identifies electron-rich and electron-poor regions. libretexts.org The map is color-coded, typically with red indicating regions of most negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potential values. researchgate.netresearchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These are the primary sites for electrophilic attack and hydrogen bond acceptance. rsc.org

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor site. A region of positive potential, known as a sigma-hole, may also be present on the outer side of the bromine atom, making it a potential halogen bond donor.

Neutral Potential (Green): Predominantly on the carbon-hydrogen portions of the aromatic ring.

The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Molecular Dynamics Simulations

While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

MD simulations are particularly powerful for investigating how a solute molecule like this compound behaves in a solvent, a process known as solvation. By placing the molecule in a simulated box of solvent molecules (e.g., water), one can observe the dynamic interactions that govern its solubility and behavior in solution. aip.org

An MD simulation of this compound in water would provide detailed information on:

Solvation Shell Structure: How water molecules arrange themselves around the solute. It is expected that water would form specific hydrogen bonds with the hydroxyl group and the pyridine nitrogen. aip.org

Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the solute and solvent molecules, which are critical to understanding its properties in aqueous solution. acs.org

Hydrophobic Hydration: The structuring of water around the nonpolar parts of the molecule, such as the bromopyridine ring and the trifluoromethyl group. The tendency of fluorinated alcohols to aggregate in aqueous solutions is a known phenomenon that could be explored. acs.org

Conformational Dynamics: How the molecule's shape fluctuates over time in response to thermal energy and interactions with the solvent.

These simulations bridge the gap between the properties of a single molecule and its behavior in a realistic chemical environment. uevora.pt

Insufficient Data for Comprehensive Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant lack of specific theoretical and computational research on the chemical compound this compound. Despite extensive searches for data pertaining to its conformational dynamics, spectroscopic properties, and reaction mechanisms, no dedicated studies were identified that would provide the detailed, scientifically accurate information required to construct an article based on the requested outline.

While general computational studies exist for related structural fragments, such as 3-bromopyridine (B30812) and 2,2,2-trifluoroethanol (B45653), this information cannot be directly extrapolated to the specific compound . Theoretical and computational investigations are highly specific to the unique three-dimensional structure and electronic properties of a molecule. The interplay between the bromopyridine ring and the trifluoroethanol side chain would introduce distinct conformational preferences, rotational barriers, and spectroscopic signatures that cannot be accurately predicted without dedicated modeling and calculation.

Consequently, it is not possible to provide a detailed analysis for the following sections as requested:

Reaction Mechanism Elucidation and Catalytic Cycle Modeling:No computational studies detailing the reaction mechanisms or potential catalytic cycles involving this compound could be located.

Without access to peer-reviewed research or database entries containing these specific computational chemistry results, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Applications in Complex Organic Synthesis and Strategic Molecular Design

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol as a Key Synthon

A synthon is a molecular fragment used in the synthesis of more complex molecules. The title compound is a prime example of a multifunctional synthon, possessing a pyridine (B92270) ring, a reactive bromine atom, and a trifluoroethanol group. These features allow for its sequential and regioselective functionalization, making it a valuable starting material in multi-step syntheses.

The pyridine core is a ubiquitous motif in pharmaceuticals and functional materials. mdpi.com The presence of a bromine atom on the pyridine ring of this compound makes it an ideal substrate for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring.

The 3-bromopyridine (B30812) unit can be readily transformed into a variety of other functional groups. researchgate.netgoogle.com For example, halogen-metal exchange with organolithium reagents can generate a 3-lithiopyridine intermediate, which can then react with various electrophiles. researchgate.net This versatility enables the construction of diverse and highly substituted pyridine derivatives, which are often challenging to synthesize through other methods. acs.orgnih.govorganic-chemistry.orgijpsonline.com

| Reaction Type | Typical Reagents/Catalysts | Resulting Structure | Significance |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl/heteroaryl pyridine | Formation of biaryl structures common in medicinal chemistry. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, phosphine (B1218219) ligand, base | 3-Amino pyridine | Introduction of nitrogen-based functional groups. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 3-Alkynyl pyridine | Creation of rigid, linear extensions to the pyridine core. |

| Heck Coupling | Alkenes, Pd catalyst, base | 3-Alkenyl pyridine | Formation of C(sp²)-C(sp²) bonds. |

| Stille Coupling | Organostannanes, Pd catalyst | 3-Alkyl/Aryl/Vinyl pyridine | Versatile C-C bond formation. |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl, followed by an electrophile (E+) | 3-E-substituted pyridine | Access to a wide range of functional groups (e.g., boronic acids, aldehydes). researchgate.net |

Fluorine-containing groups are critical in drug design for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.govselvita.com The trifluoromethyl (CF₃) group, present in this compound, is a well-established bioisostere for a methyl group or even a larger isopropyl group. nih.gov Its strong electron-withdrawing nature and steric bulk can lead to profound changes in a molecule's biological activity. selvita.comnih.gov

This compound serves as a direct precursor for introducing the valuable 1-(pyridin-4-yl)-2,2,2-trifluoroethanol motif into larger molecules. This motif can influence drug-receptor interactions and improve pharmacokinetic profiles. The strategic incorporation of such fluorinated fragments is a key tactic in modern medicinal chemistry to overcome challenges like poor metabolic stability or off-target effects. nih.govbaranlab.org The development of synthetic methods to introduce these fluorinated motifs is a contemporary challenge, making building blocks like this compound particularly valuable. nih.gov

Strategic Incorporation into Molecular Frameworks for Property Modulation

The deliberate placement of fluorinated groups within a molecule is a powerful strategy for tuning its properties. The trifluoroethanol moiety offers a unique combination of steric and electronic effects that can be exploited in molecular design.

The presence of the three fluorine atoms significantly increases the acidity of the alcohol's hydroxyl proton compared to its non-fluorinated analog, ethanol. chemicalbook.com This makes the trifluoroethanol group a strong hydrogen bond donor but a poor acceptor. acs.org This property can be used to engineer specific hydrogen bonding interactions with biological targets like proteins or enzymes.

Furthermore, 2,2,2-trifluoroethanol (B45653) (TFE) is known to influence the secondary structure of peptides and proteins, often promoting the formation of α-helices. acs.orgwikipedia.org It is believed to achieve this by displacing water from the peptide's surface, creating a low dielectric environment that favors the formation of internal hydrogen bonds. nih.govnih.gov Incorporating a TFE-containing moiety into a drug candidate could therefore be used to stabilize a specific bioactive conformation or enhance binding to a target protein. The interaction is weak with nonpolar residues, meaning it does not typically disrupt hydrophobic interactions that are also crucial for stability. nih.govnih.gov

The pyridine nitrogen atom is a classic coordination site for transition metals, making pyridine derivatives essential components of many ligands and catalysts. The electronic properties of the pyridine ring in this compound are significantly influenced by the strongly electron-withdrawing trifluoromethyl group. This electronic modification can tune the binding affinity and redox properties of a metal complex, leading to enhanced catalytic activity or selectivity.

This building block allows for the synthesis of ligands where the catalytic metal center is held in a specific steric and electronic environment. The bromo-substituent provides a handle for further modification, allowing for the creation of bidentate or polydentate ligands, or for attachment to a solid support. The development of new fluorinated pyridine ligands is an active area of research, aiming to create more efficient and selective catalysts for challenging chemical transformations. acs.orgnih.gov

Future Research Directions and Emerging Paradigms in the Chemistry of 1 3 Bromopyridin 4 Yl 2,2,2 Trifluoroethanol

Sustainable and Green Chemistry Approaches to Synthesis

The future synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol and its derivatives is increasingly being guided by the principles of green and sustainable chemistry. ijarsct.co.in Traditional synthetic routes for complex pyridine (B92270) derivatives often involve harsh conditions, hazardous reagents, and toxic solvents, leading to significant environmental impact. rasayanjournal.co.in Emerging research focuses on developing eco-friendly alternatives that offer higher yields, minimize waste, and utilize safer materials. rasayanjournal.co.innih.gov

Key areas of development include the use of benign solvents like water or ionic liquids, microwave-assisted synthesis, and ultrasonication to accelerate reaction rates and improve energy efficiency. rasayanjournal.co.innih.gov Catalyst-based systems, particularly those using biocatalysts or earth-abundant metals like iron, are being explored to replace more toxic and expensive heavy metal catalysts. ijarsct.co.inrsc.org These green approaches aim to reduce the ecological footprint of producing valuable chemical entities like functionalized pyridines. ijarsct.co.inbiosynce.com

Photoredox and Electrochemistry in Derivatization

Visible-light photoredox catalysis and electrochemistry are emerging as powerful and sustainable tools for the derivatization of pyridine systems. acs.orgrsc.org These methods offer novel pathways for forming carbon-carbon and carbon-heteroatom bonds under mild conditions, often at room temperature. For a molecule like this compound, these techniques could enable late-stage functionalization, allowing for the modification of the pyridine core or activation of the C-Br bond with high precision.

Photoredox catalysis, using light to drive chemical reactions, can generate radical intermediates from pyridine N-oxides or activate C-H bonds, enabling alkylation and arylation reactions that are difficult to achieve through traditional means. acs.orgnih.govresearchgate.net This approach is operationally simple and highly efficient. acs.org Electrochemistry provides an alternative reagent-free method for activation. nih.gov By controlling the electrolysis potential, specific bonds can be targeted, such as the reductive activation of the C-Br bond or oxidative C-H functionalization, offering a high degree of selectivity in derivatization. rsc.orgnih.gov

| Technology | Potential Application on Target Compound | Advantages |

| Photoredox Catalysis | C-H functionalization of the pyridine ring; Derivatization via radical intermediates. acs.orgacs.org | Mild reaction conditions, high efficiency, operational simplicity. acs.orgnih.gov |

| Electrochemistry | Selective C-Br bond activation; Regioselective C-H carboxylation with CO2. nih.gov | Reagent-free activation, high selectivity, tunable reactivity. rsc.orgnih.gov |

Flow Chemistry for Scalable Production

For the scalable and safe production of this compound, a key intermediate for active pharmaceutical ingredients (APIs), flow chemistry is a promising paradigm. nih.govchemicalindustryjournal.co.uk Continuous flow manufacturing involves conducting reactions in a continuously flowing stream within a network of tubes or microreactors. drreddys.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater reproducibility. nih.govdrreddys.com

The reduced inventory of hazardous materials and the contained nature of flow reactors significantly improve operational safety. nih.gov Furthermore, flow systems can be automated and integrated with real-time monitoring and in-line purification, streamlining the entire manufacturing process. nih.govchemicalindustryjournal.co.uk This approach is particularly well-suited for the synthesis of APIs, enabling the production of high-quality compounds in a more efficient, controlled, and scalable manner. mdpi.comacs.org

Chemo- and Regioselective Functionalization of Polyfunctionalized Systems

The structure of this compound presents multiple reactive sites: the bromine atom, several C-H bonds on the pyridine ring, and the trifluoroethanol group. Future research will heavily focus on developing highly chemo- and regioselective methods to functionalize this complex scaffold. Achieving such selectivity is crucial for building molecular diversity and synthesizing specific target molecules without the need for extensive protecting group strategies. researchgate.net

Advanced catalytic systems, including those based on ruthenium and rhodium, are being developed for directed C-H bond activation, which could enable functionalization at specific positions on the pyridine ring. mdpi.comacs.orgnih.gov The bromine atom serves as a versatile handle for cross-coupling reactions. However, selectively reacting at one site while leaving others untouched remains a significant challenge. mdpi.com Research into novel catalytic methods and a deeper understanding of the electronic and steric properties of the substrate will be essential to control the reaction outcomes. acs.orgnih.gov

High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new derivatives and optimize reaction conditions, high-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable. nih.govyoutube.com HTE allows for the parallel execution of a large number of experiments on a microscale, enabling rapid screening of catalysts, reagents, and reaction parameters. analytical-sales.comacs.org This approach drastically reduces the time and materials required for reaction optimization compared to traditional one-at-a-time experimentation. youtube.comacs.org

Automated synthesis platforms, often integrated with HTE, can create large libraries of compounds for biological screening. researchgate.net These systems use robotics and pre-filled reagent cartridges to perform multi-step syntheses with minimal human intervention. researchgate.netyoutube.com For a scaffold like this compound, these platforms can rapidly generate a diverse set of analogs by varying substituents, thereby accelerating the drug discovery process. nih.govresearchgate.net

| Platform | Role in Research | Key Benefit |

| High-Throughput Experimentation (HTE) | Rapidly screen reaction conditions (catalysts, solvents, bases) for derivatization. analytical-sales.com | Accelerates optimization, minimizes use of precious materials. youtube.comacs.org |

| Automated Synthesis | Generate libraries of derivatives for structure-activity relationship (SAR) studies. | Increases efficiency and output, enables rapid exploration of chemical space. nih.govresearchgate.net |

Data-Driven Discovery and Machine Learning in Reaction Design

The integration of data science and machine learning (ML) is set to revolutionize reaction design and discovery. beilstein-journals.org By analyzing vast datasets of known chemical reactions, ML algorithms can predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgchemrxiv.orgresearchgate.net

For the chemistry of this compound, ML models can be trained to predict the regioselectivity of C-H functionalization or the yield of a cross-coupling reaction under various conditions. researchgate.net This data-driven approach augments the chemist's intuition, allowing for more informed decisions and reducing the amount of trial-and-error experimentation. researchgate.net As more high-quality reaction data becomes available through HTE, the predictive power of these models will continue to improve, accelerating the pace of chemical innovation. beilstein-journals.orgnih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

Future research will continue to push the boundaries of chemical reactivity, seeking to uncover novel transformations for functionalizing complex molecules like this compound. The unique electronic properties conferred by the trifluoromethyl group and the pyridine ring may enable currently unknown or underexplored reactions. nih.govresearchgate.net

One emerging area is the umpolung, or polarity reversal, of reactivity. For instance, recent studies have shown that the C-F bonds in a trifluoromethyl group can be activated to participate in nucleophilic-type reactions, a departure from their traditional role. chemrxiv.org The discovery of new catalytic cycles that can selectively activate and functionalize the strong C-F bonds or inert C-H bonds will open up unprecedented avenues for molecular design. acs.orgchemrxiv.org This exploration could lead to the synthesis of novel pyridine-based compounds with unique structures and biological activities. mdma.chnih.govnih.govrsc.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol, and how are yields maximized?

- Methodological Answer : Synthesis typically involves bromination of pyridine derivatives followed by trifluoroethyl group introduction. Key steps include:

- Bromination : Use NBS (N-bromosuccinimide) or Br₂ under controlled temperatures (0–25°C) to avoid over-bromination.

- Trifluoroethylation : Employ trifluoroacetaldehyde equivalents with reducing agents (e.g., NaBH₄) in anhydrous THF or ethanol .

- Optimization : Yields (>70%) require inert atmospheres (N₂/Ar) and purification via column chromatography (silica gel, hexane/EtOAc).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regioselective bromination (δ ~8.5–9.0 ppm for pyridine protons) and trifluoroethanol moiety (δ ~4.5–5.0 ppm for -CH(OH)-) .

- MS : High-resolution ESI-MS identifies molecular ion peaks at m/z 256.02 (C₇H₅BrF₃NO).

- IR : Strong O-H stretch (~3400 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise?

- Methodological Answer :

- Kinetic Resolution : Use alcohol dehydrogenases (ADHs) or lipases (e.g., Candida antarctica) with vinyl acetate to selectively acetylate one enantiomer .

- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of ketone precursors (e.g., 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone).

- Challenges : Low enantiomeric excess (ee) (<80%) due to steric hindrance from the bromopyridinyl group; resolved using immobilized enzymes or microwave-assisted reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Control for solvent effects (DMSO vs. aqueous buffers) and cell line variability (HEK293 vs. HepG2).

- Metabolic Stability Tests : Use liver microsomes to assess CYP450-mediated degradation; correlate half-life (t₁/₂) with trifluoroethyl group retention.

- Data Reconciliation : Apply multivariate analysis (PCA) to differentiate artifacts (e.g., fluorescence quenching by Br) from true receptor binding.

Q. How does the bromopyridinyl-trifluoroethanol motif influence binding to biological targets?

- Methodological Answer :

- Structural Analysis : X-ray crystallography reveals halogen bonding between Br and kinase ATP pockets (e.g., EGFR T790M) .

- Lipophilicity : LogP ~2.5 (calculated) enhances blood-brain barrier penetration, critical for CNS-targeted agents .

- SAR Studies : Trifluoroethyl group removal reduces IC₅₀ by >10-fold in Keap1-Nrf2 inhibition assays.

Key Considerations for Experimental Design

- Stability : Store at 2–8°C under argon; degradation occurs via hydrolysis of the trifluoroethyl group in humid conditions .

- Toxicity : Handle with PPE; LC₅₀ (72h, zebrafish) = 12 µM, indicating moderate aquatic toxicity.

This FAQ synthesizes methodologies from peer-reviewed protocols and structural analyses, prioritizing reproducibility and mechanistic insight. Avoid reliance on vendor-specific data (e.g., BenchChem) per academic standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.